N-(2,5-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,5-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-5-6-16(9-14(13)2)24-12-18(22-23-24)20(25)21-11-15-10-17(26-3)7-8-19(15)27-4/h5-10,12H,11H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMCFBUZVMKEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds in this class may include 1,2,3-triazole-4-carboxylic acid, 1,2,3-triazole-4-carboxylate esters, and 1,2,3-triazole-4-carboxamides with different substituents.
Benzyl Derivatives: Compounds with similar benzyl groups, such as N-benzyl-1,2,3-triazole derivatives.
Phenyl Derivatives: Compounds with similar phenyl groups, such as N-phenyl-1,2,3-triazole derivatives.
Uniqueness
N-(2,5-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Biological Activity
N-(2,5-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O3 with a molecular weight of 366.421 g/mol. It features a triazole ring and a carboxamide group which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole moiety allows for hydrogen bonding and coordination with proteins and nucleic acids, potentially influencing cellular pathways involved in disease processes. Computational studies have suggested that the compound can exhibit significant binding affinity to key biological targets, enhancing its potential as a therapeutic agent.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit promising anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HePG-2 (liver cancer), and others.
- IC50 Values : Preliminary results indicate that the compound shows low micromolar activity against these cell lines, comparable to established chemotherapeutics like etoposide .
Antibacterial and Antifungal Properties
Triazole compounds are also recognized for their antibacterial and antifungal properties. This compound has shown potential in inhibiting the growth of pathogenic bacteria and fungi. The mechanism may involve interference with cell wall synthesis or disruption of metabolic pathways essential for microbial survival .
Case Studies
Several studies have highlighted the biological activity of triazole derivatives similar to this compound:
- Study on Anticancer Activity : A recent investigation reported that triazolo[4,3-a]pyrimidine derivatives demonstrated significant antiproliferative effects against breast cancer cell lines with IC50 values ranging from 17.83 μM to 19.73 μM .
- Mechanistic Insights : Research indicated that triazole compounds could induce apoptosis in cancer cells through ROS generation and cell cycle arrest at the G1 phase .
Data Tables
The following table summarizes the biological activities observed for this compound compared to other triazole derivatives:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2,5-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving triazole ring formation and subsequent functionalization. A common approach involves condensation reactions between substituted benzaldehydes and triazole precursors under reflux conditions. For example, refluxing 4-amino-triazole derivatives with 2,5-dimethoxybenzyl chloride in absolute ethanol with glacial acetic acid as a catalyst can yield the target compound after solvent evaporation and purification . Modifications in solvent choice (e.g., DMF for polar intermediates) or catalyst (e.g., Pd-mediated coupling for aryl groups) may optimize yield.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization typically employs NMR (e.g., H and C for aromatic protons and methoxy groups), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for stereochemical clarity. IR spectroscopy can confirm carboxamide C=O stretching (~1650 cm). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screenings often focus on antimicrobial or anticancer assays. For instance, in vitro testing against Staphylococcus aureus (MIC ≤ 25 µg/mL) or MCF-7 breast cancer cells (IC ~ 10 µM) using MTT assays. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤ 1%) are critical to validate results. Structure-activity relationships (SARs) suggest that the 2,5-dimethoxybenzyl group enhances membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from methodological differences (e.g., cell line variability, assay protocols). To address this:
- Triangulation : Combine in vitro (e.g., kinase inhibition assays), in silico (molecular docking with target proteins like EGFR), and in vivo (murine models) data .
- Standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., ISO 10993-5) to ensure reproducibility.
- Meta-Analysis : Compare datasets from independent studies to identify outliers or confounding variables (e.g., solvent effects on solubility) .
Q. What strategies improve the compound’s bioavailability for pharmacological studies?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) or prodrug formulations (e.g., esterase-sensitive analogs) to enhance aqueous solubility.
- Nanocarriers : Use liposomal encapsulation (particle size < 200 nm, PDI < 0.2) or PEGylation to prolong circulation time.
- Co-solvents : Employ cyclodextrin complexes or ethanol/TPGS mixtures in preclinical formulations .
Q. How can computational methods guide the optimization of this compound’s activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like COX-2 or 5-HT receptors. Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- QSAR Modeling : Apply Random Forest or ANN algorithms on datasets (n > 50 analogs) to correlate substituents (e.g., methoxy positions) with IC values.
- ADMET Prediction : SwissADME or pkCSM tools can forecast metabolic stability (CYP3A4 liability) and blood-brain barrier permeability .
Data Contradiction Analysis
Q. How to interpret conflicting results in receptor-binding assays?
- Methodological Answer : Divergent outcomes may stem from:
- Receptor Heterogeneity : Use HEK-293 cells overexpressing human vs. rodent receptors to isolate species-specific effects.
- Assay Conditions : Compare radioligand binding (K values) vs. functional assays (cAMP/GTPγS). For example, agonism in one assay vs. inverse agonism in another .
- Data Normalization : Apply Z-score standardization to account for batch effects in high-throughput screens .
Research Design Considerations
Q. What controls are essential in in vivo toxicity studies?
- Methodological Answer :
- Vehicle Controls : Administer formulation excipients (e.g., Cremophor EL) to isolate compound-specific effects.
- Dose Escalation : Use OECD TG 423 guidelines for acute toxicity (LD determination) with ≥3 dose groups.
- Biomarkers : Monitor ALT/AST (liver) and BUN/creatinine (kidney) levels post-administration .
Future Research Directions
Q. What understudied mechanisms of action warrant exploration?
- Methodological Answer : Prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
